(4-Benzylpiperazin-1-yl)(6-((4-bromophenyl)sulfonyl)pyridin-3-yl)methanone

Description

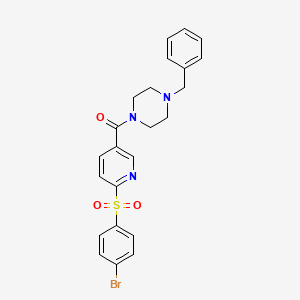

This compound features a benzylpiperazine moiety linked via a methanone bridge to a pyridine ring substituted at the 6-position with a 4-bromophenyl sulfonyl group.

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-[6-(4-bromophenyl)sulfonylpyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrN3O3S/c24-20-7-9-21(10-8-20)31(29,30)22-11-6-19(16-25-22)23(28)27-14-12-26(13-15-27)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCQLJQZHFILOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Benzylpiperazin-1-yl)(6-((4-bromophenyl)sulfonyl)pyridin-3-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a benzylpiperazine moiety and a sulfonyl-pyridine component, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- 5-HT Receptor Modulation : The compound acts as an antagonist at the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation. Antagonism at this receptor may lead to enhanced neurotransmitter release, potentially improving cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease .

- Antitumor Activity : Preliminary studies indicate that derivatives containing the sulfonamide group exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways .

- Inhibition of Carbonic Anhydrase : Some studies suggest that related compounds may inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in tissues. This inhibition can affect tumor microenvironments, enhancing the efficacy of chemotherapeutic agents .

Biological Activity Data

A summary table of biological activities and effects observed in various studies is presented below:

Case Study 1: Neuropharmacological Effects

In a study assessing the cognitive-enhancing properties of related compounds, it was found that administration of the compound led to significant improvements in memory retention in animal models. The results indicated that antagonism at the 5-HT6 receptor may facilitate increased dopamine and acetylcholine levels in the brain .

Case Study 2: Antitumor Potential

A series of experiments conducted on human epidermoid carcinoma cells revealed that the compound exhibited notable cytotoxic effects. The mechanism was linked to the activation of caspase pathways leading to programmed cell death. Further structure-activity relationship studies highlighted modifications that enhanced potency against cancer cell lines while maintaining selectivity .

Case Study 3: Inhibition Studies

Research investigating the inhibition of carbonic anhydrase revealed that this compound could effectively reduce enzyme activity, suggesting potential applications in treating conditions where pH regulation is disrupted, such as certain cancers .

Scientific Research Applications

Medicinal Chemistry Applications

- Dopamine Receptor Modulation

-

Anticancer Activity

- Compounds similar to (4-Benzylpiperazin-1-yl)(6-((4-bromophenyl)sulfonyl)pyridin-3-yl)methanone have been evaluated for their cytotoxic effects against various cancer cell lines. Studies indicate that such compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

- Enzyme Inhibition

Biochemical Applications

-

Research Tool for Neurotransmitter Studies

- The compound can serve as a valuable tool in neuroscience research for studying dopamine signaling pathways. Its ability to selectively inhibit specific receptor subtypes allows for detailed investigations into neurotransmitter dynamics and their implications in mental health disorders.

-

Lead Compound for Drug Development

- Given its structural characteristics, this compound may act as a lead for developing new drugs targeting dopamine receptors or other related pathways. Its modifications could yield derivatives with enhanced efficacy or reduced side effects.

Case Study 1: Anticancer Properties

A study demonstrated that derivatives of benzylpiperazine exhibited significant cytotoxicity against breast and liver cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation and cell cycle arrest .

Case Study 2: Enzyme Inhibition

Research on similar sulfonamide compounds indicated promising results against α-glucosidase, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .

Data Summary Table

Comparison with Similar Compounds

Key Structural Differences

The target compound differs from analogs in three critical regions:

Piperazine Substituent : The benzyl group contrasts with the benzhydryl (diphenylmethyl) group in compounds (e.g., 7o–7u ). Benzhydryl introduces greater steric hindrance and lipophilicity compared to benzyl .

Core Heterocycle: The pyridine ring in the target compound is aromatic and planar, whereas analogs in feature non-aromatic piperidine rings (e.g., piperidin-3-yl or -4-yl).

Sulfonyl Group : The 4-bromophenyl sulfonyl group in the target compound differs from nitro-substituted sulfonamides in (e.g., 2,4-dinitro or 4-nitro in 7o–7q ). Bromine is less electron-withdrawing than nitro groups but contributes to halogen bonding .

Physicochemical Properties

A comparative analysis of yields and melting points highlights trends:

- Yields : Nitro-substituted analogs (7o–7u ) exhibit moderate yields (31–59%), likely due to steric and electronic challenges during sulfonylation. The absence of nitro groups in the target compound may improve synthetic efficiency, though direct data are unavailable.

- Melting Points : Higher melting points in nitro derivatives (e.g., 7u : 218–220°C) suggest stronger intermolecular interactions (e.g., dipole-dipole) compared to bromine-substituted compounds.

Electronic and Steric Effects

- Nitro vs. Bromine, while less electron-withdrawing, may engage in halogen bonding .

- Benzhydryl vs. Benzyl : Benzhydryl’s bulk may hinder molecular rotation, stabilizing conformations favorable for receptor binding. Benzyl offers reduced steric hindrance, possibly enhancing solubility.

Research Implications and Limitations

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound?

Answer:

The synthesis of this compound can be approached using sulfonyl chloride intermediates and coupling reactions. For example, describes a method where 4-[(4-bromophenyl)sulfonyl]benzoic acid is converted to its acyl chloride, followed by coupling with amines or amino acids. This approach can be adapted by substituting the benzoic acid derivative with 6-((4-bromophenyl)sulfonyl)pyridine-3-carboxylic acid. Key steps include:

- Sulfonylation of pyridine derivatives using 4-bromophenylsulfonyl chloride.

- Formation of the methanone bridge via nucleophilic acyl substitution or Buchwald-Hartwig amination (as seen in for analogous benzophenone derivatives).

- Purification via column chromatography (e.g., n-hexane/EtOAC solvent systems) .

Basic: How can NMR and HPLC be optimized for structural confirmation and purity analysis?

Answer:

- 1H/13C-NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve aromatic proton environments. For example, reports distinct shifts for benzylpiperazine (δ ~3.5–4.5 ppm for piperazine protons) and sulfonylpyridine (δ ~7.5–8.5 ppm for aromatic protons). Integration ratios should match expected substituents (e.g., 4-bromophenyl groups).

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm. achieved >95% purity using gradients of acetonitrile/water with 0.1% trifluoroacetic acid, with retention times between 11–13 minutes for similar compounds .

Basic: How should elemental analysis discrepancies be addressed during characterization?

Answer:

Minor deviations in carbon/hydrogen/nitrogen content (e.g., ±0.3% in ) may arise from incomplete solvent removal or hygroscopicity. Mitigation strategies include:

- Drying samples under high vacuum (≤0.1 mmHg) for 24 hours.

- Repeating combustion analysis with fresh aliquots.

- Cross-validating with HRMS (high-resolution mass spectrometry) to confirm molecular ion peaks .

Advanced: How can coupling reaction yields be improved for low-yielding intermediates?

Answer:

Low yields (e.g., 8–12% in ) in coupling steps may result from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst screening : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig reactions ( ).

- Temperature control : Conduct reactions at 80–100°C in anhydrous toluene or dioxane.

- Protecting groups : Temporarily protect reactive sites (e.g., hydroxyl groups) to prevent undesired cross-coupling .

Advanced: How can computational modeling aid in predicting biological activity or reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict charge-transfer behavior, as demonstrated for benzophenone-based OLED emitters in .

- Molecular docking : Model interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the sulfonyl group’s hydrogen-bonding potential and the benzylpiperazine moiety’s conformational flexibility .

Advanced: How can contradictions in spectral data between analogs be resolved?

Answer:

Contradictions in NMR shifts (e.g., piperazine protons in vs. ) may arise from solvent effects or substituent electronic differences. Resolution strategies:

- Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers in sulfonyl groups).

- 2D NMR (COSY, HSQC) : Confirm proton-carbon correlations, especially for overlapping aromatic signals.

- Comparative analysis : Benchmark against structurally validated analogs (e.g., ’s difluoro-substituted derivatives) .

Advanced: What strategies mitigate challenges in crystallography for structural confirmation?

Answer:

- Solvent screening : Use slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) to grow single crystals.

- SHELX refinement : Apply the SHELXL program ( ) for high-resolution data. Parameters to optimize:

- Twin refinement for twinned crystals.

- Anisotropic displacement parameters for heavy atoms (e.g., bromine).

- Cambridge Structural Database (CSD) : Compare bond lengths/angles with sulfonyl- and piperazine-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.